(1-Chloro-4-methylpentan-2-yl)cyclopropane
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Overview
Description
(1-Chloro-4-methylpentan-2-yl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a 1-chloro-4-methylpentan-2-yl group. The presence of the chlorine atom and the cyclopropane ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-4-methylpentan-2-yl)cyclopropane can be achieved through various synthetic routes. One common method involves the reaction of 1-chloro-4-methylpentan-2-yl chloride with cyclopropane in the presence of a strong base such as sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-4-methylpentan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the cyclopropane ring can lead to the formation of open-chain alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
(1-Chloro-4-methylpentan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-4-methylpentan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The chlorine atom can also participate in nucleophilic substitution reactions, modifying the activity of target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Chlorocyclopropane: A cyclopropane ring with a single chlorine substituent.
4-Methylcyclopropane: A cyclopropane ring with a methyl substituent.
Uniqueness
(1-Chloro-4-methylpentan-2-yl)cyclopropane is unique due to the presence of both a chlorine atom and a 4-methylpentan-2-yl group on the cyclopropane ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17Cl |
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Molecular Weight |
160.68 g/mol |
IUPAC Name |
(1-chloro-4-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-7(2)5-9(6-10)8-3-4-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
ZAMOVHCWPFBGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCl)C1CC1 |
Origin of Product |
United States |
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